1,1-Di(1H-inden-1-yl)silolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Di(1H-inden-1-yl)silolane is an organosilicon compound characterized by the presence of two indenyl groups attached to a silolane ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Di(1H-inden-1-yl)silolane typically involves the reaction of indene with a silicon-containing precursor under specific conditions. One common method involves the use of a Grignard reagent derived from indene, which reacts with a silicon halide to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Di(1H-inden-1-yl)silolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The indenyl groups can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic reagents like halogens or alkylating agents are employed.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted indenyl-silolane compounds.
Wissenschaftliche Forschungsanwendungen
1,1-Di(1H-inden-1-yl)silolane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of 1,1-Di(1H-inden-1-yl)silolane involves its interaction with various molecular targets. The indenyl groups can participate in π-π interactions, while the silicon atom can form bonds with other elements, facilitating the formation of complex structures. These interactions are crucial for its reactivity and applications in different fields .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(1H-inden-1-yl)dimethylsilane: Similar structure but with dimethyl groups instead of a silolane ring.
Di(1H-inden-1-yl)dimethylsilane: Another related compound with dimethyl groups.
Uniqueness
1,1-Di(1H-inden-1-yl)silolane is unique due to the presence of the silolane ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Eigenschaften
CAS-Nummer |
152766-17-1 |
---|---|
Molekularformel |
C22H22Si |
Molekulargewicht |
314.5 g/mol |
IUPAC-Name |
1,1-bis(1H-inden-1-yl)silolane |
InChI |
InChI=1S/C22H22Si/c1-3-9-19-17(7-1)11-13-21(19)23(15-5-6-16-23)22-14-12-18-8-2-4-10-20(18)22/h1-4,7-14,21-22H,5-6,15-16H2 |
InChI-Schlüssel |
IDNYWRCJWNAIPF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC[Si](C1)(C2C=CC3=CC=CC=C23)C4C=CC5=CC=CC=C45 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.